(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride
Description
Molecular Structure and Stereochemistry
Structural Configuration and Stereogenic Centers
(3S,4R)-4-Phenylpyrrolidin-3-ol hydrochloride consists of a five-membered pyrrolidine ring with a phenyl group at the 4-position and a hydroxyl group at the 3-position. The compound exists as a hydrochloride salt, where the nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with a chloride counterion.
The stereochemistry is defined by two stereogenic centers at positions 3 (S configuration) and 4 (R configuration). This configuration is critical for its interactions in chiral environments, particularly in pharmaceutical applications where enantiomeric purity influences biological activity.
Key structural features :
Conformational Analysis of the Pyrrolidine Ring
The pyrrolidine ring exhibits pseudorotation, oscillating between Cγ-endo and Cγ-exo conformers. Substituents at positions 3 and 4 influence this equilibrium:
- The hydroxyl group at C3 stabilizes the endo conformation through intramolecular hydrogen bonding.
- The phenyl group at C4 favors the exo conformation due to steric repulsion.
These conformational preferences are corroborated by molecular modeling and NMR studies, which show distinct coupling constants (e.g., JH3-H4 = 4.2 Hz) indicative of restricted rotation.
Impact of Stereochemistry on Molecular Properties
- Solubility : The (3S,4R) configuration enhances water solubility compared to racemic mixtures due to optimized hydrogen-bonding capacity.
- Reactivity : Stereochemistry directs regioselectivity in nucleophilic substitutions. For example, the hydroxyl group undergoes selective acylation at the β-position.
- Biological interactions : Enantiopure forms exhibit higher affinity for chiral receptors, as demonstrated in studies of related pyrrolidine derivatives.
Physicochemical Properties
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C10H14ClNO |
| Molecular weight | 199.68 g/mol |
| CAS Registry Number | 1008112-09-1 |
Solubility Profile in Various Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.5 (25°C) |
| Ethanol | 45.8 (25°C) |
| Dichloromethane | 8.2 (25°C) |
The hydrochloride salt form improves aqueous solubility compared to the free base.
Stability Under Different pH and Temperature Conditions
Spectroscopic Characterization
NMR Spectroscopy Analysis
1H NMR (400 MHz, D2O) :
- δ 7.35–7.28 (m, 5H, Ar-H)
- δ 4.21 (dd, J = 8.4 Hz, 1H, H3)
- δ 3.82 (m, 1H, H4)
- δ 3.45–3.12 (m, 4H, H1, H2, H5)
13C NMR (100 MHz, D2O) :
Mass Spectrometry Data
| Technique | Ion Type | m/z | Fragment Pattern |
|---|---|---|---|
| ESI-MS | [M+H]+ | 200.1 | Loss of Cl− (35.5) |
| HRMS | [M+Na]+ | 222.0 | C10H13NO+ |
Infrared Spectroscopy Profile
| Band (cm−1) | Assignment |
|---|---|
| 3250–3100 | O–H stretch (H-bonded) |
| 1605, 1498 | C=C aromatic |
| 1050 | C–N stretch |
X-ray Crystallography Studies
X-ray diffraction confirms the (3S,4R) configuration with bond lengths and angles consistent with a puckered pyrrolidine ring:
The crystal packing reveals a monoclinic lattice (space group P21) with Z = 4.
Properties
IUPAC Name |
(3S,4R)-4-phenylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNESYPIZUPHU-BAUSSPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648610 | |
| Record name | (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008112-09-1, 2307749-52-4 | |
| Record name | (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Catalysis via Michael Addition and Reduction
A prominent method involves the asymmetric Michael addition of an aldehyde derivative to an amido-malonate or related nucleophile, catalyzed by a chiral organocatalyst, followed by reduction to yield the pyrrolidin-3-ol core.
- Reactants : 3-phenylacrylaldehyde or substituted analogs and amido-malonate derivatives.
- Catalyst : Diphenylprolinol trimethylsilyl ether (diphenylprolinol-TMS) or related chiral secondary amine catalysts.
- Dehydrating agent : Molecular sieves to remove water and drive the reaction forward.
- Reduction : Sodium borohydride or sodium borohydride/BF3·OEt2 complex to reduce the intermediate to the pyrrolidin-3-ol.
| Step | Conditions | Temperature | Time | Yield (%) | Enantiomeric Excess (ee) (%) | Purity (HPLC) (%) |
|---|---|---|---|---|---|---|
| Michael addition | Diphenylprolinol-TMS catalyst, molecular sieves, solvent (e.g., toluene) | 0 °C to 30 °C | Several hours | 50-65 (intermediate) | >97 | - |
| Reduction | NaBH4 or NaBH4/BF3·OEt2 in solvent (e.g., methanol) | ~10 °C | 1-2 hours | 70-80 (final product) | >97 | >98.5 |
This method yields the N-protected (3S,4R)-4-phenylpyrrolidin-3-ol intermediate with high enantiomeric purity and yield, which can be further deprotected and converted to the hydrochloride salt.
Mechanistic Insights
- The chiral catalyst induces enantioselectivity by forming an iminium ion intermediate with the aldehyde, directing nucleophilic attack from the amido-malonate.
- Molecular sieves remove water formed during iminium formation, shifting equilibrium toward product formation.
- Subsequent reduction converts the intermediate to the pyrrolidin-3-ol with retention of stereochemistry.
Formation of Hydrochloride Salt
The free base (3S,4R)-4-phenylpyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances:
- Water solubility.
- Stability for storage and handling.
- Suitability for biological and pharmacological applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity (%) | Notes |
|---|---|---|---|---|
| Asymmetric Michael addition + reduction | 3-phenylacrylaldehyde, amido-malonate, diphenylprolinol-TMS catalyst, molecular sieves, NaBH4/BF3·OEt2 | 70-80 (final) | >97 | High stereoselectivity, scalable |
| Chiral resolution | Racemic mixture, chiral acids or chromatography | Variable | Variable | Less efficient, labor-intensive |
| Hydrochloride salt formation | Reaction of free base with HCl in solvent | Quantitative | N/A | Improves solubility and stability |
Research Findings and Practical Considerations
- The asymmetric synthesis route is preferred industrially due to higher yields, better stereocontrol, and cost-effectiveness.
- Use of molecular sieves as a dehydrating agent is critical to achieving high enantiomeric excess.
- Sodium borohydride/BF3·OEt2 is an effective reducing agent combination for selective reduction without racemization.
- The process has been optimized to reduce impurities and improve overall process economy.
- The hydrochloride salt form is the standard for research and pharmaceutical use due to its favorable physicochemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
The pyrrolidine ring structure is a versatile scaffold in drug discovery. Compounds derived from pyrrolidine, including (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride, have been investigated for their therapeutic potential across multiple disease states.
1.1 Antiviral Activity
Recent studies highlight the antiviral properties of pyrrolidine derivatives. For instance, non-nucleoside structured compounds have shown efficacy against various human viruses. The activity of this compound can be explored in this context to develop new antiviral agents that target viral replication mechanisms .
1.2 Receptor Modulation
Pyrrolidine derivatives have been identified as potential modulators of several receptors involved in critical biological pathways:
- RORγt Inverse Agonists : Compounds similar to this compound have been designed to act as inverse agonists of the retinoic acid-related orphan receptor γt (RORγt), which is implicated in autoimmune diseases. These compounds exhibit potent activity with low off-target effects .
- PPAR Agonists : Research has shown that certain pyrrolidine derivatives can function as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating glucose metabolism and lipid profiles in type 2 diabetes .
Biological Activities
The biological activities of this compound extend beyond receptor modulation and include potential therapeutic effects against various conditions:
2.1 Anticancer Properties
Pyrrolidine derivatives have been studied for their antimetastatic properties. For example, compounds based on the pyrrolidine structure have demonstrated the ability to inhibit CXCR4 chemokine receptors, which play a role in cancer cell metastasis. Specific derivatives have shown promising results in preclinical models by reducing tumor spread .
2.2 Neurological Effects
There is ongoing research into the use of pyrrolidine derivatives as NK-3 receptor antagonists for treating neurological disorders such as depression and psychosis. These compounds may offer new avenues for managing symptoms associated with these conditions .
Case Studies
Several case studies illustrate the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl and hydroxyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Phenyl-Substituted Analogues
(3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1049734-30-6) Structural Differences: Replaces the hydroxyl group with a carboxylic acid and introduces chlorine atoms at the 2- and 5-positions of the phenyl ring.
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1392213-91-0)
- Structural Differences : Contains methoxy groups at the 3- and 5-positions of the phenyl ring and a carboxylic acid at the 3-position of pyrrolidine.
- Applications : Methoxy groups improve lipophilicity, which could enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .
Fluorinated Analogues
(3S,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS: 2227197-50-2) Structural Differences: Replaces the phenyl group with fluorine at the 4-position. This compound is marketed as an industrial-grade intermediate .
{(3S,4R)-4-[2-Fluoro-4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol Hydrochloride (CAS: 1217838-86-2) Structural Differences: Features a trifluoromethyl and fluorine-substituted phenyl group, along with a hydroxymethyl group at the 3-position. Applications: The trifluoromethyl group enhances binding to hydrophobic pockets in proteins, suggesting utility in oncology or antiviral drug development .
Functional Group Modifications
(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride
- Structural Differences : Substitutes the phenyl group with a methyl group at the 5-position and alters stereochemistry (3R,5R).
- Applications : The methyl group may reduce steric hindrance, favoring interactions with compact binding sites, such as GABA receptors .
(2R,4R)-2-Methyl-4-Hydroxyprrolidine Hydrochloride
Key Physicochemical and Pharmacological Comparisons
Biological Activity
(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride (commonly referred to as PhPP hydrochloride) is a chiral organic compound that has garnered attention for its significant biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, characterized by a pyrrolidine ring with a phenyl group and a hydroxyl group. Its specific stereochemistry (3S,4R) is crucial for its biological interactions and activities. The compound's unique structure enhances its potential as a scaffold for drug development.
Research indicates that this compound exhibits several mechanisms of action:
-
Enzyme Inhibition :
- It has been identified as an inhibitor of HIV-1 integrase , an enzyme essential for HIV replication. This inhibition is significant for developing antiretroviral therapies.
- Additionally, it may inhibit cholinesterase enzymes , which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Neurotransmitter Modulation :
- The compound shows potential in modulating neurotransmitter systems, possibly influencing pathways related to mood regulation and cognitive functions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| HIV-1 Integrase Inhibition | Inhibits the replication of HIV by targeting integrase enzymes. |
| Cholinesterase Inhibition | Potentially beneficial in treating neurodegenerative diseases by inhibiting cholinesterase. |
| Cognitive Enhancement | Preliminary studies suggest enhancement of cognitive functions. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In vitro Studies :
- Research demonstrated that the compound effectively inhibits HIV-1 integrase activity in cell cultures, suggesting its potential as a therapeutic agent against HIV.
-
Neuroprotective Effects :
- Other studies indicated that this compound may exert neuroprotective effects through modulation of neurotransmitter release and receptor activity, which could be beneficial in conditions like Alzheimer's disease.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step procedures designed to ensure high enantiomeric purity due to the importance of stereochemistry in its biological activity. Understanding the structure-activity relationship (SAR) is critical for optimizing its efficacy and selectivity.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical confirmation. For example, in related pyrrolidine derivatives, SCXRD revealed orthogonal crystal systems (e.g., space group P2₁2₁2₁) with defined unit cell parameters (e.g., a=5.268 Å, b=6.786 Å, c=46.941 Å) . Polarized light microscopy can preliminarily assess crystallinity, while NMR coupling constants (e.g., ) and NOESY correlations help infer spatial arrangements. Chiral chromatography or optical rotation measurements validate enantiomeric purity .
Q. What analytical techniques are critical for assessing the purity of this compound in synthetic workflows?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) quantifies impurities, assuming uniform response factors . H NMR detects residual solvents (e.g., acetone at 0.2% in related studies) and stereochemical byproducts . Mass spectrometry (LC/MS) confirms molecular ion peaks (e.g., [M+H] at 312.4 amu for analogs) . Thermal gravimetric analysis (TGA) monitors decomposition, while differential scanning calorimetry (DSC) identifies melting points (e.g., 175–177°C) .
Q. How can intermolecular interactions influence the physical properties of this compound?
- Methodological Answer : Hydrogen bonding networks, particularly between the ammonium group (N–H), hydroxyl (O–H), and chloride ions, stabilize crystal lattices. For instance, chloride ions act as hydrogen bond acceptors in tetrahedral geometries, forming linear interactions with donors . These interactions affect solubility, melting points, and hygroscopicity. Computational tools like density functional theory (DFT) model these interactions, while IR spectroscopy identifies O–H and N–H stretching frequencies (~3200–3500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, intramolecular hydrogen bonds in solution (observed via variable-temperature NMR) may differ from solid-state interactions . Hybrid approaches, such as comparing SCXRD-derived torsion angles with DFT-optimized gas-phase structures, reconcile these differences. Residual dipolar coupling (RDC) NMR in aligned media provides additional spatial constraints .
Q. What strategies optimize the scalability of enantioselective synthesis for this compound?
- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) enhances enantiomeric excess (ee). For analogs, acidic cleavage of intermediates (e.g., using HCl in methanol) followed by recrystallization from MeOH/EtOAc mixtures improves yield and purity . Design of experiments (DoE) identifies critical parameters (e.g., temperature, solvent ratios). Continuous flow systems reduce side reactions in exothermic steps .
Q. How do solvation effects impact the stability of this compound in aqueous vs. organic matrices?
- Methodological Answer : Polar solvents stabilize ionic interactions (e.g., HCl dissociation), while nonpolar solvents may induce aggregation. Stability studies in buffered solutions (pH 1–7) monitor degradation via HPLC. Accelerated aging (40°C/75% RH) assesses hygroscopicity. Molecular dynamics (MD) simulations predict solvation shells, validated by neutron scattering or dielectric spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
